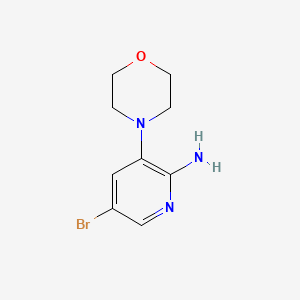

5-Bromo-3-morpholinopyridin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-3-morpholinopyridin-2-amine is a chemical compound with the molecular formula C9H12BrN3O and a molecular weight of 258.12 . It is a solid substance and is also known as BMN673.

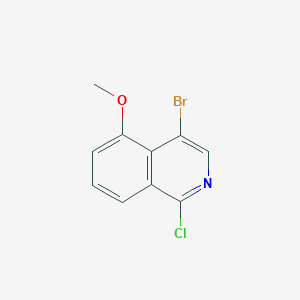

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringNc1cc(Br)cnc1N2CCOCC2 . The InChI key for this compound is BOWIGXGIQUXHAR-UHFFFAOYSA-N . Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 258.12 .Aplicaciones Científicas De Investigación

Catalyzed Aminations for Compound Synthesis

Amination reactions catalyzed by palladium complexes have demonstrated significant chemoselectivity, yielding amino-substituted pyridines. Ji, Li, and Bunnelle (2003) showcased the selective amination of polyhalopyridines, where 5-bromo-2-chloropyridine underwent catalysis to predominantly give 5-amino-2-chloropyridine with high yield, illustrating the effectiveness of this method for synthesizing amino-substituted derivatives (Jianguo Ji, Tao Li, W. Bunnelle, 2003).

Synthesis of Vasodilation Property Compounds

Girgis et al. (2008) synthesized 2-(alicyclic-amino)-4,6-diaryl-3-pyridinecarboxylates through a nucleophilic substitution reaction, revealing compounds with considerable vasodilation potency. This process involves bromination and further reaction with secondary amines, including morpholine, highlighting the role of 5-Bromo-3-morpholinopyridin-2-amine in creating compounds with potential for medical application in vasodilation (A. S. Girgis, N. Mishriky, A. Farag, W. El-Eraky, H. Farag, 2008).

Photophysics and Biomolecular Binding Studies

Bonacorso et al. (2018) reported the synthesis of new 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines through Buchwald–Hartwig amination. These compounds, starting from bromoquinoline precursors, show intriguing photophysical properties and strong interactions with ct-DNA, suggesting their utility in studying DNA-binding interactions and photophysical characteristics of aromatic compounds (H. Bonacorso, Melissa B. Rodrigues, B. Iglesias, C. Silveira, Sarah C. Feitosa, Wilian C. Rosa, M. Martins, C. Frizzo, N. Zanatta, 2018).

Novel Derivatives and Biological Activities

Ahmad et al. (2017) detailed the efficient synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reaction of commercially available 5-Bromo-2-methylpyridin-3-amine. This study not only highlights the synthetic versatility of bromo-morpholinopyridine derivatives but also explores their potential biological activities, including anti-thrombolytic and biofilm inhibition properties, providing a foundation for further research into their applications in medicinal chemistry (Gulraiz Ahmad, N. Rasool, H. Ikram, Samreen Gul Khan, T. Mahmood, K. Ayub, M. Zubair, Eman J. Al-Zahrani, Usman Ali Rana, M. Akhtar, N. Alitheen, 2017).

Mecanismo De Acción

5-Bromo-3-morpholinopyridin-2-amine, also known as BMN673, is a small molecule inhibitor of the enzyme poly-ADP-ribose polymerase (PARP).

Safety and Hazards

Propiedades

IUPAC Name |

5-bromo-3-morpholin-4-ylpyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3O/c10-7-5-8(9(11)12-6-7)13-1-3-14-4-2-13/h5-6H,1-4H2,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLNUXRAVQMIXBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(N=CC(=C2)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101277437 |

Source

|

| Record name | 5-Bromo-3-(4-morpholinyl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101277437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286273-85-5 |

Source

|

| Record name | 5-Bromo-3-(4-morpholinyl)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286273-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3-(4-morpholinyl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101277437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Benzyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B1382026.png)

![5-Azaspiro[2.4]heptane-1-carboxylic acid hydrochloride](/img/structure/B1382036.png)

![6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1382043.png)